molecular formula C12H17NO3 B12792607 N-Benzyl-1,4-dideoxy-1,4-imino-L-ribitol CAS No. 117770-04-4

N-Benzyl-1,4-dideoxy-1,4-imino-L-ribitol

Cat. No.: B12792607
CAS No.: 117770-04-4
M. Wt: 223.27 g/mol
InChI Key: SBDAWMSBMQBJRA-TUAOUCFPSA-N
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Description

N-Benzyl-1,4-dideoxy-1,4-imino-L-ribitol is a polyhydroxylated pyrrolidine derivative. This compound is part of a class of molecules known as iminosugars, which are characterized by the presence of a nitrogen atom replacing the endocyclic oxygen atom in a sugar molecule. Iminosugars are known for their ability to inhibit glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. This property makes them valuable in various pharmaceutical applications, particularly in the treatment of diseases such as diabetes, cancer, and viral infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1,4-dideoxy-1,4-imino-L-ribitol typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned steps, with optimization for yield and purity. Industrial production may also involve the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1,4-dideoxy-1,4-imino-L-ribitol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various N-substituted derivatives and oxidized or reduced forms of the original compound. These derivatives can exhibit different biological activities and properties, making them useful for further research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-1,4-dideoxy-1,4-imino-L-ribitol is unique due to its specific benzyl substitution, which can enhance its binding affinity and selectivity for certain glycosidases. This structural modification can result in improved pharmacological properties and reduced side effects compared to other iminosugars .

Properties

CAS No.

117770-04-4

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

(2S,3S,4R)-1-benzyl-2-(hydroxymethyl)pyrrolidine-3,4-diol

InChI

InChI=1S/C12H17NO3/c14-8-10-12(16)11(15)7-13(10)6-9-4-2-1-3-5-9/h1-5,10-12,14-16H,6-8H2/t10-,11+,12-/m0/s1

InChI Key

SBDAWMSBMQBJRA-TUAOUCFPSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H](N1CC2=CC=CC=C2)CO)O)O

Canonical SMILES

C1C(C(C(N1CC2=CC=CC=C2)CO)O)O

Origin of Product

United States

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